An In-depth Technical Guide to the Synthesis and Characterization of 3-Chlorogentisyl Alcohol
An In-depth Technical Guide to the Synthesis and Characterization of 3-Chlorogentisyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 3-chlorogentisyl alcohol, a marine-derived microbial metabolite with significant biological activities. It covers a modern synthetic route, detailed characterization parameters, and the molecular mechanism of its pro-apoptotic effects in cancer cells.
Introduction
3-Chlorogentisyl alcohol (2-chloro-6-(hydroxymethyl)benzene-1,4-diol) is a phenolic compound that has garnered interest in the scientific community for its diverse biological profile.[1] It has demonstrated potent radical scavenging, antibacterial, and antifouling properties.[1] Notably, it induces apoptosis and cell cycle arrest in human cervical carcinoma (HeLa) cells, suggesting its potential as a scaffold for the development of novel anticancer agents.[1][2] This guide details a regioselective synthetic pathway to access this compound, its key characterization data, and the signaling cascade it triggers to induce programmed cell death.
Synthesis of 3-Chlorogentisyl Alcohol
An efficient and regioselective synthesis of 3-chlorogentisyl alcohol has been developed starting from commercially available 4-methoxyphenol. The pathway involves a four-step process: ortho-selective hydroxymethylation, chlorination, demethylation via oxidation, and subsequent reduction to the hydroquinone.
Synthetic Workflow
The overall synthetic strategy is outlined below, designed to be efficient and avoid the use of protecting groups.
Caption: Regioselective synthesis of 3-Chlorogentisyl alcohol.
Experimental Protocol
The following is a representative experimental protocol based on the published synthetic scheme.
Note: This protocol is a generalized representation. Researchers should consult and adapt procedures based on laboratory-specific conditions and safety protocols.
Step 1 & 2: Synthesis of 4-O-Methyl-3-chlorogentisyl alcohol
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To a solution of 4-methoxyphenol (1.0 eq) in water, add sodium metaborate (NaBO₂) (1.2 eq) and an aqueous solution of formaldehyde (37 wt. %, 1.5 eq).
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Stir the reaction mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).
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Upon completion, acidify the mixture with 1 M HCl and extract with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to yield 4-O-methylgentisyl alcohol.
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Dissolve the crude 4-O-methylgentisyl alcohol in a suitable solvent such as dichloromethane (DCM).
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Cool the solution to 0 °C and add sulfuryl chloride (SO₂Cl₂) (1.1 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 2-3 hours.
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Quench the reaction with water and extract with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
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Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 4-O-methyl-3-chlorogentisyl alcohol.
Step 3: Synthesis of 3-Chloro-gentisyl quinone
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Dissolve 4-O-methyl-3-chlorogentisyl alcohol (1.0 eq) in an acetonitrile/water mixture.
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Add ceric ammonium nitrate (CAN) (2.5 eq) in portions at 0 °C.
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Stir the mixture at room temperature for 1 hour.
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Dilute the reaction with water and extract with ethyl acetate.
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Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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The resulting crude 3-chloro-gentisyl quinone is often used in the next step without further purification.
Step 4: Synthesis of 3-Chlorogentisyl alcohol
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Dissolve the crude 3-chloro-gentisyl quinone from the previous step in a solvent mixture such as THF/water.
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Add sodium dithionite (Na₂S₂O₄) (3.0 eq) and stir the mixture at room temperature for 30-60 minutes.
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Extract the mixture with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate.
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Purify the final product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3-chlorogentisyl alcohol as a solid.
Characterization of 3-Chlorogentisyl Alcohol
The structural identity and purity of synthesized 3-chlorogentisyl alcohol are confirmed through a combination of physical and spectroscopic methods.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Formal Name | 2-chloro-6-(hydroxymethyl)-1,4-benzenediol | [1] |
| CAS Number | 32744-80-2 | [1][3] |
| Molecular Formula | C₇H₇ClO₃ | [1][3] |
| Molecular Weight | 174.58 g/mol | [3] |
| Appearance | Solid | [1] |
| Solubility | Sparingly soluble in DMSO, Ethanol, and PBS (pH 7.2) | [1] |
| Purity | ≥ 99% (commercially available) | [3] |
Predicted Spectroscopic Data
As of the last update, specific experimental spectroscopic data for 3-chlorogentisyl alcohol is not widely available in the public domain. The following tables provide predicted data based on the known structure and typical values for the functional groups present.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~9.5 - 10.5 | broad s | 2H | Ar-OH | Phenolic protons, chemical shift is concentration-dependent and they are exchangeable with D₂O. |
| ~6.8 - 7.0 | d | 1H | Ar-H | Aromatic proton ortho to the chlorosubstituent. |
| ~6.6 - 6.8 | d | 1H | Ar-H | Aromatic proton ortho to the hydroxymethyl group. |
| ~5.0 - 5.5 | t | 1H | -CH₂-OH | Benzylic alcohol proton, may be broad. |
| ~4.5 - 4.7 | d | 2H | -CH₂-OH | Benzylic protons, doublet due to coupling with the hydroxyl proton (if not rapidly exchanging). |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~150 - 155 | C-OH | Carbon attached to the hydroxyl group. |
| ~145 - 150 | C-OH | Carbon attached to the second hydroxyl group. |
| ~125 - 130 | C-CH₂OH | Aromatic carbon bearing the hydroxymethyl group. |
| ~120 - 125 | C-Cl | Aromatic carbon bearing the chlorine atom. |
| ~115 - 120 | Ar-CH | Aromatic methine carbon. |
| ~110 - 115 | Ar-CH | Aromatic methine carbon. |
| ~60 - 65 | -CH₂OH | Benzylic alcohol carbon. |
Table 3: Predicted Mass Spectrometry Fragmentation
| m/z Value | Fragment Ion | Notes |
| 174/176 | [M]⁺˙ | Molecular ion peak with a characteristic ~3:1 isotopic pattern for the presence of one chlorine atom. |
| 156/158 | [M - H₂O]⁺˙ | Loss of water from the alcohol moiety. |
| 143/145 | [M - CH₂OH]⁺ | Alpha-cleavage with loss of the hydroxymethyl radical. |
| 139 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 111 | [M - Cl - CO]⁺ | Subsequent loss of carbon monoxide from the [M - Cl]⁺ fragment, typical for phenols. |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration | Notes |
| 3500 - 3200 | O-H stretch (alcohol/phenol) | Strong and broad absorption due to hydrogen bonding. |
| 3100 - 3000 | C-H stretch (aromatic) | Medium intensity. |
| 2950 - 2850 | C-H stretch (aliphatic) | Medium intensity from the -CH₂- group. |
| 1600 - 1450 | C=C stretch (aromatic) | Multiple medium to strong bands characteristic of the benzene ring. |
| 1300 - 1000 | C-O stretch | Strong absorption from the alcohol and phenol C-O bonds. |
| 850 - 550 | C-Cl stretch | Medium to strong absorption. |
Mechanism of Action: Apoptosis Induction in HeLa Cells
3-Chlorogentisyl alcohol has been shown to be a potent inducer of apoptosis in human cervical cancer (HeLa) cells.[2][4] The mechanism is initiated by the induction of DNA damage, which leads to cell cycle arrest and activation of the intrinsic (mitochondrial) apoptosis pathway.
Apoptosis Signaling Pathway
The key events in the apoptotic cascade triggered by 3-chlorogentisyl alcohol are depicted in the following signaling pathway diagram.
Caption: Apoptosis signaling pathway induced by 3-Chlorogentisyl alcohol.
Key Experimental Protocols for Mechanism Elucidation
The following protocols are standard methods used to investigate the pro-apoptotic effects of a compound like 3-chlorogentisyl alcohol.
Cell Viability Assay (MTT Assay)
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Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
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Treat the cells with various concentrations of 3-chlorogentisyl alcohol (e.g., 0-100 µM) for 24, 48, and 72 hours.
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Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
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Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
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Treat HeLa cells with 3-chlorogentisyl alcohol at the desired concentrations (e.g., IC₅₀ value) for 24 hours.
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Harvest the cells by trypsinization and wash with cold PBS.
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Resuspend the cells in 1X Annexin V binding buffer.
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Add FITC-conjugated Annexin V and PI to the cell suspension.
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Incubate for 15 minutes at room temperature in the dark.
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Analyze the cells by flow cytometry. Quantify early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Western Blot for Caspase Activation and Cytochrome c Release
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Cytosolic Fractionation: Treat cells, harvest, and lyse them with a digitonin-based buffer to selectively permeabilize the plasma membrane. Centrifuge to pellet the organelles (including mitochondria) and collect the supernatant (cytosolic fraction).
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Protein Quantification: Determine the protein concentration of the cytosolic fractions using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate with primary antibodies against Cytochrome c, Caspase-9 (cleaved), and Caspase-3 (cleaved) overnight at 4 °C.
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Wash and incubate with HRP-conjugated secondary antibodies.
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
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Conclusion
3-Chlorogentisyl alcohol is a bioactive natural product with a well-defined synthetic route and significant potential for further investigation, particularly in the field of oncology. The compound induces apoptosis in cancer cells through a mechanism involving DNA damage and the mitochondrial caspase cascade.[2] This technical guide provides foundational information for researchers aiming to synthesize, characterize, and further explore the therapeutic applications of this promising molecule.
